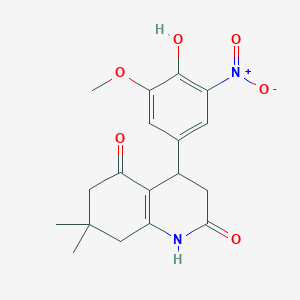

4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Übersicht

Beschreibung

Synthesis Analysis

Synthesis processes for related quinoline derivatives often involve the reaction of nitro- and methoxy-substituted compounds with dimethylamine solutions in alcohol, leading to both aminodehalogenation products and nucleophilic substitutions of methoxy groups. For example, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a quinoline proton sponge, demonstrates the complexity and specificity of reactions required to introduce or modify functional groups in quinoline structures (Dyablo et al., 2015).

Molecular Structure Analysis

The molecular and crystal structure analysis, such as for 6-methoxy-8-nitro-5(1H)-quinolone, shows that these compounds can present interesting features like bifurcated hydrogen bonds, which significantly affect their chemical behavior and reactivity. The detailed crystallographic study reveals specific bond lengths and angles critical for understanding the compound's molecular geometry (Sax et al., 1969).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including bromination, nitration, and cycloadditions. These reactions can lead to the formation of complex structures with diverse chemical properties, indicative of the compound's reactivity towards electrophilic and nucleophilic agents. For instance, the reaction of biphenylenes with bromination and nitration agents results in substitution at specific positions, demonstrating the compound's chemical reactivity (McOmine et al., 1969).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Quinoline derivatives, including compounds with complex structures similar to the one specified, are of significant interest in synthetic chemistry due to their potential in creating proton sponges and other novel structures. For example, Dyablo et al. (2015) reported on the synthesis of a new quinoline proton sponge, highlighting the versatility of quinoline derivatives in synthetic organic chemistry (Dyablo et al., 2015).

Photophysical Properties

Quinoline derivatives are also explored for their photophysical properties. Padalkar and Sekar (2014) studied the excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, demonstrating the compounds' significant photophysical behaviors which depend on solvent polarity (Padalkar & Sekar, 2014).

Electrochemical Studies

The electrochemical behavior of quinone derivatives has been correlated with acidity changes in solvents like acetonitrile, as investigated by Bautista-Martínez et al. (2004). This study provides insights into the reduction processes and electrochemical properties of similar compounds (Bautista-Martínez, González, & Aguilar-Martínez, 2004).

Material Science and Sensing Applications

Quinoline derivatives are utilized in the development of chemosensors for selective detection of ions in solutions. Na et al. (2014) developed a colorimetric chemosensor based on a Schiff base for highly selective sensing of cyanide in aqueous solution, illustrating the application of quinoline derivatives in environmental monitoring and safety (Na, Park, Jo, Lee, & Kim, 2014).

Antiviral Research

Quinoline-based compounds have been tested for their antiviral properties against HIV, showing that their modification can lead to significant activity. This underscores the therapeutic potential of quinoline derivatives in medicinal chemistry (Bedoya et al., 2010).

Eigenschaften

IUPAC Name |

4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-18(2)7-11-16(13(21)8-18)10(6-15(22)19-11)9-4-12(20(24)25)17(23)14(5-9)26-3/h4-5,10,23H,6-8H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQGCFQXIIRDDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B4627906.png)

![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)

![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)

![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)

![2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)

![10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4627966.png)

![N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4627975.png)